molecular formula C2H3BrO B052409 Acetyl bromide-13C2 CAS No. 113638-93-0

Acetyl bromide-13C2

Cat. No. B052409
M. Wt: 124.93 g/mol
InChI Key: FXXACINHVKSMDR-ZDOIIHCHSA-N
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Patent
US04767851

Procedure details

0.36 ml (4.5 mmoles) of pyridine were added to a suspension of 0.525 g (1.50 mmoles) of benzylpenicillin sulphoxide in 10 ml of dioxane and the resulting solution was cooled to 0° C. followed by the addition of 0.05 ml (0.5 mmole) of acetyl bromide and the reaction mixture was stirred for 30 minutes at 0° C. 0.49 ml (1.9 mmoles) of N,O-bis(trimethylsilyl)acetamide and 0.38 g (1.6 mmoles) of N,N'-bis-trimethylsilyl sulphamide were added. The mixture was heated to reflux and after 4 hours at reflux, the amount of Δ3 -phenylacetamide desacetoxycephalosporanic acid formed, titrated by a microbiological analysis, was 95%.
Quantity
0.36 mL
Type
reactant
Reaction Step One
[Compound]
Name
benzylpenicillin sulphoxide
Quantity
0.525 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
0.05 mL
Type
reactant
Reaction Step Two
Quantity
0.49 mL
Type
reactant
Reaction Step Three
Quantity
0.38 g
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
N1[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.[C:7](Br)(=O)C.[CH3:11]/[C:12](/[O:18][Si](C)(C)C)=[N:13]\[Si](C)(C)C.C[Si](C)(C)NS(N[Si](C)(C)C)(=O)=O>O1CCOCC1>[C:2]1([CH2:11][C:12]([NH2:13])=[O:18])[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1

Inputs

Step One
Name
Quantity
0.36 mL
Type
reactant
Smiles
N1=CC=CC=C1
Name
benzylpenicillin sulphoxide
Quantity
0.525 g
Type
reactant
Smiles
Name
Quantity
10 mL
Type
solvent
Smiles
O1CCOCC1
Step Two
Name
Quantity
0.05 mL
Type
reactant
Smiles
C(C)(=O)Br
Step Three
Name
Quantity
0.49 mL
Type
reactant
Smiles
C/C(=N\[Si](C)(C)C)/O[Si](C)(C)C
Name
Quantity
0.38 g
Type
reactant
Smiles
C[Si](NS(=O)(=O)N[Si](C)(C)C)(C)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
the reaction mixture was stirred for 30 minutes at 0° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux and after 4 hours
Duration
4 h
TEMPERATURE
Type
TEMPERATURE
Details
at reflux

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
C1(=CC=CC=C1)CC(=O)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.